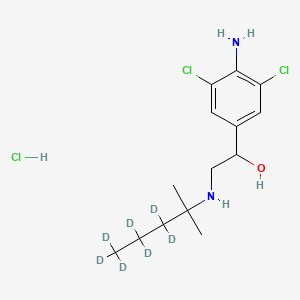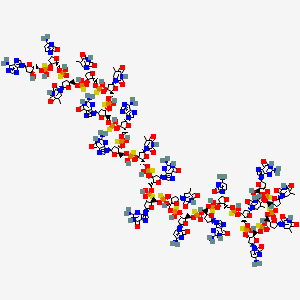
1-Methyl-2-pyrrolidinone-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-pyrrolidinone-13C3 is a labeled version of 1-Methyl-2-pyrrolidinone, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a colorless, polar aprotic solvent with a high boiling point and is miscible with water and many organic solvents. It is primarily utilized in research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-pyrrolidinone-13C3 can be synthesized through the reaction of gamma-butyrolactone with methylamine, where the carbon-13 isotopes are introduced during the synthesis process. The reaction typically involves heating gamma-butyrolactone with methylamine under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-pyrrolidinone-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-pyrrolidinone-13C3 is widely used in scientific research due to its unique properties:
Mécanisme D'action
1-Methyl-2-pyrrolidinone-13C3 acts as a solvent and penetration enhancer by interacting with the lipid bilayers in biological membranes. It alters the solubilizing ability of the membranes, promoting the partitioning of drugs into the skin. The compound can form hydrogen bonds with basic drugs, facilitating their transport across biological barriers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: The non-labeled version of the compound, widely used as a solvent in various applications.
N-Methyl-2-pyrrolidone: Another similar compound with similar properties and applications.
2-Pyrrolidinone: A related compound with a similar structure but without the methyl group.
Uniqueness
1-Methyl-2-pyrrolidinone-13C3 is unique due to the incorporation of carbon-13 isotopes, making it valuable in research applications that require isotopic labeling. This allows for detailed studies of metabolic pathways, reaction mechanisms, and molecular interactions .
Propriétés
Numéro CAS |
1346601-67-9 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
102.11 |
Nom IUPAC |
1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1+1,4+1,5+1 |
Clé InChI |
SECXISVLQFMRJM-GEWHOUHMSA-N |
SMILES |
CN1CCCC1=O |
Synonymes |
1-(Methyl-13C3)-5-pyrrolidinone; 1-(Methyl-13C3)azacyclopentan-2-one; 1-(Methyl-13C3)-pyrrolidone; AgsolEx 1-13C3; M-Pyrol-13C3; Microposit 2001-13C3; N 0131-13C3; N-(Methyl-13C3)-2-ketopyrrolidine; N-(Methyl-13C3)-γ-butyrolactam; N-(Methyl-13C3)-but |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)





![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)




